4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline

Catalog No.
S13019734
CAS No.
656222-28-5
M.F
C48H33N
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phe...

CAS Number

656222-28-5

Product Name

4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline

IUPAC Name

4-naphthalen-2-yl-N,N-bis(4-naphthalen-2-ylphenyl)aniline

Molecular Formula

C48H33N

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C48H33N/c1-4-10-40-31-43(16-13-34(40)7-1)37-19-25-46(26-20-37)49(47-27-21-38(22-28-47)44-17-14-35-8-2-5-11-41(35)32-44)48-29-23-39(24-30-48)45-18-15-36-9-3-6-12-42(36)33-45/h1-33H

InChI Key

JPVXIRMMQTZZOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)C8=CC9=CC=CC=C9C=C8

4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is an organic compound characterized by its complex structure involving multiple naphthalene and phenyl groups. Its molecular formula is C₄₈H₃₃N, and it has a molecular weight of approximately 623.78 g/mol . This compound appears as yellow to orange crystals and is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .

Typical for amines and aromatic compounds. It can participate in electrophilic aromatic substitution reactions, where the aromatic rings can react with electrophiles. Additionally, it may undergo coupling reactions to form larger oligomers or polymers, which are valuable in electronic applications. The reactivity of the aniline nitrogen allows for further derivatization, potentially enhancing its electronic properties.

While specific biological activity data for 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is limited, compounds with similar structures have been studied for their biological properties. Some derivatives exhibit anti-cancer activity, while others show promise as fluorescent probes in biological imaging. The presence of multiple aromatic systems often correlates with significant interactions with biological macromolecules, suggesting potential bioactivity that merits further investigation.

Synthesis of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline typically involves multi-step synthetic routes, including:

  • Formation of Naphthalenes: Starting materials such as naphthalene derivatives are reacted under Friedel-Crafts conditions to introduce functional groups.
  • Amine Coupling: The introduction of aniline groups through nucleophilic substitution reactions.
  • Final Coupling: Utilizing coupling agents to link the naphthalene and phenyl groups to form the final product.

These methods leverage standard organic synthesis techniques and may require purification steps such as recrystallization or chromatography.

The primary applications of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline include:

  • Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties make it suitable for use in OLED materials.
  • Organic Photovoltaics: Potential use in solar cells due to its ability to facilitate charge separation and transport.
  • Fluorescent Probes: Possible application in biological imaging due to its fluorescent properties.

Studies on the interactions of this compound with various substrates are crucial for understanding its performance in electronic devices. Interaction studies typically focus on:

  • Charge Transport Mechanisms: Investigating how the compound facilitates electron or hole transport in OLEDs.
  • Stability in Device Fabrication: Assessing how the compound interacts with other materials used in device construction.

These studies help optimize formulations for improved efficiency and stability in practical applications.

Several compounds share structural similarities with 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline, including:

Compound NameMolecular FormulaUnique Features
Bis(4-(naphthalen-2-yl)phenyl)amineC₃₂H₂₃NSimpler structure, fewer aromatic rings
N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamineC₆₆H₄₈NMore complex with additional functional groups
Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamineC₄₄H₃₂N₂Contains biphenyl units which may enhance electronic properties

Uniqueness

The uniqueness of 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline lies in its balanced combination of charge transport capabilities and structural stability, making it particularly suitable for high-performance organic electronic devices compared to simpler or more complex analogs.

The compound 4-(naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline (CAS 656222-28-5) features a central triphenylamine core substituted with naphthalene groups at specific positions. Its IUPAC name reflects the connectivity: two naphthalen-2-yl groups are attached to the para positions of the terminal phenyl rings, while a third naphthalen-2-yl group occupies the para position of the central aniline nitrogen. The molecular formula is C₄₈H₃₃N, with a molecular weight of 623.78 g/mol and an exact mass of 623.26100 g/mol.

The planar triphenylamine core enables π-conjugation, while the naphthyl substituents introduce steric bulk and extended π-systems. This configuration enhances charge delocalization, as evidenced by its high calculated LogP value (13.617), indicating strong hydrophobicity and potential for amorphous film formation. The compound’s synthesis, as reported by Kwon et al. (2013), involves palladium-catalyzed cross-coupling reactions between halogenated triphenylamine precursors and naphthalen-2-ylboronic acids.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄₈H₃₃N
Molecular Weight623.782 g/mol
Exact Mass623.26100 g/mol
Topological Polar Surface Area3.24 Ų
LogP13.617

Historical Development of Triphenylamine-Based Derivatives

Triphenylamine (TPA) derivatives emerged in the 1990s as hole-transport materials for organic light-emitting diodes (OLEDs). Early studies focused on simple TPA structures, but their limited thermal stability and moderate charge mobility spurred the development of substituted variants. The introduction of electron-donating groups, such as methoxy or methyl, improved hole injection properties, while aryl extensions (e.g., naphthyl, anthracenyl) enhanced conjugation and thermal stability.

A pivotal advancement occurred in the 2000s with the design of multi-armed TPA derivatives for nonlinear optical (NLO) applications. For example, sulfonylated stilbenic arms attached to TPA cores enabled strong two-photon absorption (TPA) and photorefractive effects. By 2013, researchers like Kwon et al. demonstrated that naphthyl-functionalized TPAs, such as 4,4′,4″-tris(4-naphthalen-2-yl-phenyl)amine (2-TNPA), could serve as multifunctional materials for blue-emitting layers and hole transport in OLEDs. These developments underscored the versatility of TPA derivatives in optoelectronics.

Significance of Naphthyl Substitutions in Conjugated Systems

Naphthyl substitutions confer three critical advantages to conjugated systems:

  • Extended π-Conjugation: The naphthalene moiety’s fused aromatic rings enhance electronic delocalization, reducing bandgaps and shifting absorption/emission spectra bathochromically. For instance, replacing phenyl with naphthyl groups in poly(phenylvinylene) derivatives induces hypsochromic shifts in absorption spectra due to increased conjugation resistance at vinyl linkages.
  • Steric Stabilization: Bulky naphthyl groups suppress molecular aggregation, favoring amorphous morphologies essential for uniform thin-film deposition. This property is critical for OLED and perovskite solar cell applications, where crystallinity-induced defects degrade performance.
  • Enhanced Thermal Stability: Naphthyl-substituted TPAs exhibit higher glass transition temperatures (T₉) than their phenyl counterparts. For example, 4,4′,4″-tris[2-naphthyl(phenyl)amino]triphenylamine (CAS 185690-41-9) has a melting point of 247°C, compared to ~180°C for unsubstituted TPA.

Recent studies highlight the compound’s utility in non-doped OLEDs, where its hybridized local and charge-transfer (HLCT) states enable high external quantum efficiencies (EQE >5.7%) with low efficiency roll-off. These attributes position naphthyl-TPA derivatives as leading candidates for next-generation optoelectronic devices.

XLogP3

13.8

Hydrogen Bond Acceptor Count

1

Exact Mass

623.261300057 g/mol

Monoisotopic Mass

623.261300057 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-10-2024

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